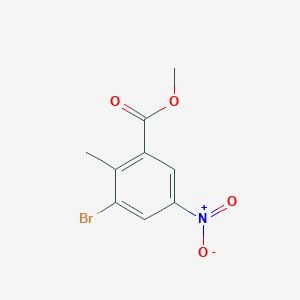

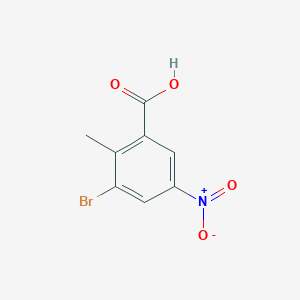

3-Bromo-2-methyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHDTQSCWLYJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292032 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-02-5 | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile and a strategic approach to its synthesis and utilization.

Molecular Structure and Chemical Identifiers

This compound is a multifaceted molecule incorporating a bromine atom, a methyl group, and a nitro group on a benzoic acid core. This unique substitution pattern offers a versatile platform for synthetic diversification.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_carboxyl [label="C", pos="2.6,1.5!"]; O1_carboxyl [label="O", pos="2.6,2.7!"]; O2_carboxyl [label="OH", pos="3.8,1.0!"]; C_methyl [label="CH₃", pos="-2.6,1.5!"]; Br [label="Br", pos="-2.6,-1.5!"]; N_nitro [label="N", pos="0,-2.8!"]; O1_nitro [label="O", pos="-0.9,-3.6!"]; O2_nitro [label="O", pos="0.9,-3.6!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_carboxyl [len=1.5]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C2 -- C_methyl [len=1.5]; C3 -- Br [len=1.5]; C4 -- N_nitro [len=1.5]; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, style=invis, width=0]; center [pos="0,0!"]; p1 [pos="0,0.8!"]; p2 [pos="0.7,-0.4!"]; p3 [pos="-0.7,-0.4!"]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; } Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1Br)[O-])C(=O)O |

| InChI Key | (Predicted) ZWBPJLVGDBVMEQ-UHFFFAOYSA-N |

| CAS Number | Not explicitly assigned in major databases. The methyl ester, Methyl 3-bromo-2-methyl-5-nitrobenzoate, is registered under CAS 885519-05-1.[1] |

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from closely related analogues such as 3-Bromo-5-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid. These values should be considered provisional until experimentally verified.

| Property | Predicted Value | Rationale / Comparative Data |

| Melting Point | 160-180 °C | The melting point of 3-Bromo-5-nitrobenzoic acid is 159-161 °C.[2] The additional methyl group may slightly alter the crystal lattice energy. |

| Boiling Point | > 350 °C | 3-Bromo-5-nitrobenzoic acid has a boiling point of 376.8 °C.[2] Decomposition may occur at high temperatures. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | Carboxylic acids with aromatic rings tend to have low water solubility.[3] |

| pKa | 2.5 - 3.5 | The electron-withdrawing nitro and bromo groups will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Proposed Synthetic Pathway

A robust and logical synthesis of this compound can be conceptualized starting from 3-bromo-2-methylbenzoic acid. This precursor is commercially available. The key transformation is a regioselective nitration.

Step-by-Step Protocol: Nitration of 3-Bromo-2-methylbenzoic acid

The directing effects of the substituents on the aromatic ring are crucial in this synthesis. The carboxylic acid is a meta-director, while the methyl group is an ortho, para-director and the bromine is also an ortho, para-director. The combination of these directing effects is predicted to favor the introduction of the nitro group at the C5 position.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 3-bromo-2-methylbenzoic acid to the cold nitrating mixture portion-wise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="rounded,filled"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start with:\n3-Bromo-2-methylbenzoic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagents:\nConc. H₂SO₄, Fuming HNO₃\n(Nitrating Mixture)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Nitration Reaction\n(0-5°C, 1-2h)", peripheries=2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\nPour onto ice", shape=box]; isolation [label="Isolation:\nVacuum Filtration", shape=box]; purification [label="Purification:\nRecrystallization", shape=box]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; } Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in organic synthesis.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide formation, and reduction to an alcohol. For instance, reduction of the similar 3-bromo-2-nitrobenzoic acid to 3-bromo-2-nitrobenzyl alcohol has been documented.[4]

-

Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

These reactive sites make this compound a promising building block in the synthesis of complex molecules for drug discovery and agrochemical development.[2] Its derivatives could be explored as potential therapeutic agents, following the trend of other substituted nitrobenzoic acids in medicinal chemistry.

Safety and Handling

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the following are the expected key features in NMR and IR spectroscopy:

-

¹H NMR:

-

A singlet for the methyl protons (around 2.5-2.7 ppm).

-

Two aromatic protons appearing as doublets or singlets in the downfield region (around 8.0-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and carboxyl groups.

-

A broad singlet for the carboxylic acid proton (typically >10 ppm).

-

-

¹³C NMR:

-

Signals for the eight distinct carbon atoms, including the carboxyl carbon (~165-170 ppm), the methyl carbon (~20 ppm), and six aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

Characteristic N-O stretching bands for the nitro group (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).

-

Conclusion

This compound represents a synthetically versatile molecule with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a solid foundation for researchers by outlining a predictive property profile, a viable synthetic strategy, and essential safety considerations based on established chemical principles and data from closely related compounds. The methodologies and insights presented herein are intended to empower scientists and drug development professionals to confidently approach the synthesis and utilization of this promising chemical entity.

References

-

Chemspace. 3-bromo-5-(2-methyl-5-nitrobenzenesulfonamido)benzoic acid. [Link]

- Google Patents. Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]

- Vertex AI Search.

- Vertex AI Search. 3-Bromo-5-nitrobenzoic acid | CAS#:6307-83-1 | Chemsrc.

- Vertex AI Search. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum - ChemicalBook.

- Vertex AI Search. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich.

- Vertex AI Search. Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com.

- Vertex AI Search. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. 3-BROMO-4-METHYL-5-NITROBENZOIC ACID | 34545-20-5 - ChemicalBook.

- Vertex AI Search. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem.

- Vertex AI Search. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- Vertex AI Search.

Sources

- 1. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

A-Z Guide to Structure Elucidation of 3-Bromo-2-methyl-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of 3-Bromo-2-methyl-5-nitrobenzoic acid. Intended for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple listing of techniques. It details the strategic application and interpretation of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Each analytical step is designed to build logically upon the previous one, demonstrating how a confluence of data leads to the unambiguous confirmation of a complex polysubstituted aromatic structure. The causality behind experimental choices, detailed protocols, and the cross-validation of data are emphasized to ensure scientific rigor and trustworthiness.

Introduction: The Challenge of Polysubstituted Aromatics

The unambiguous characterization of small organic molecules is a foundational requirement in chemical research and pharmaceutical development.[1] Polysubstituted benzene derivatives, such as the title compound, present a unique challenge due to the complex interplay of electronic and steric effects from various substituents on the aromatic ring. These effects can lead to overlapping signals and ambiguous correlations in spectroscopic analyses, necessitating a multi-faceted analytical approach.[2] This guide presents a logical workflow to deconstruct the molecular puzzle of this compound, treating it as an unknown to illustrate the power of a systematic elucidation strategy. Our approach begins with determining the molecular formula and identifying key functional groups, then progresses to mapping the precise connectivity of the molecular framework.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first objective in any structure elucidation is to determine the elemental composition.[1] High-resolution mass spectrometry is the ideal starting point as it provides the exact mass of the molecular ion, allowing for the calculation of a highly specific molecular formula. For halogenated compounds, MS offers an additional layer of confirmation through characteristic isotopic patterns.

Expected Data & Interpretation: The molecular formula for this compound is C₈H₆BrNO₄. The presence of a single bromine atom is definitively confirmed by the observation of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), separated by 2 m/z units. This 1:1 isotopic signature is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3][4][5]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the peaks corresponding to the [M-H]⁻ ion for both bromine isotopes. Use the instrument's software to calculate the molecular formula based on the exact mass of the monoisotopic peak (containing ⁷⁹Br).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: Once the molecular formula is established, FT-IR spectroscopy is employed to quickly identify the principal functional groups present.[6] This technique provides a diagnostic fingerprint based on the vibrational frequencies of chemical bonds.

Expected Data & Interpretation: The IR spectrum will confirm the presence of the key functional groups suggested by the molecular formula.

-

Carboxylic Acid (–COOH): A very broad O–H stretching band will appear from approximately 2500-3300 cm⁻¹, often partially obscuring the C-H stretches.[7][8] A strong, sharp carbonyl (C=O) stretching absorption will be present between 1690-1720 cm⁻¹.[7]

-

Nitro Group (–NO₂): Two characteristic strong absorptions will be visible: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

Aromatic Ring: Aromatic C–H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹.[2] In-ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[9]

Unraveling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[10] For this molecule, a combination of 1D and 2D NMR experiments is essential to assign every proton and carbon and, critically, to establish the substitution pattern on the benzene ring.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. Together, they define the constituent parts of the molecule.

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

Expected Data & Interpretation:

| ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~13.5 | Broad Singlet | 1H | –COOH |

| Aromatic Proton | ~8.4 | Doublet (d) | 1H | H-6 |

| Aromatic Proton | ~8.2 | Doublet (d) | 1H | H-4 |

| Methyl Protons | ~2.5 | Singlet (s) | 3H | –CH₃ |

-

The two aromatic protons appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz), indicating they are separated by a substituent.[11] Their downfield chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxyl groups.[12]

-

The methyl group appears as a singlet, indicating no adjacent protons.

-

The carboxylic acid proton is a broad singlet, readily exchangeable with D₂O.

| ¹³C NMR (DMSO-d₆) | Predicted δ (ppm) | Assignment |

| Carbonyl | ~166 | C-7 (–COOH) |

| Aromatic Quaternary | ~149 | C-5 (C–NO₂) |

| Aromatic Quaternary | ~140 | C-2 (C–CH₃) |

| Aromatic CH | ~135 | C-6 |

| Aromatic Quaternary | ~133 | C-1 (C–COOH) |

| Aromatic CH | ~128 | C-4 |

| Aromatic Quaternary | ~122 | C-3 (C–Br) |

| Methyl | ~18 | C-8 (–CH₃) |

-

Nine distinct carbon signals are expected, confirming the absence of molecular symmetry.[13] Four of these are quaternary (no attached protons) and will often appear with lower intensity.

Two-Dimensional (2D) NMR: Pinpointing Connectivity

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[14] For a polysubstituted aromatic ring, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to bridge the quaternary carbons and definitively place the substituents.[15][16]

Workflow for Structure Elucidation using NMR

Caption: Key HMBC correlations confirming substituent positions.

Key HMBC Correlations:

-

Methyl Protons (H-8): These protons will show a two-bond correlation (²J) to C-2 and three-bond correlations (³J) to C-1 and C-3. This definitively places the methyl group at C-2 and confirms the positions of the carboxyl group and the bromine atom relative to it.

-

Aromatic Proton H-4: This proton will show a two-bond correlation to the nitro-substituted C-5 and three-bond correlations to C-2 and C-6.

-

Aromatic Proton H-6: This proton will show a two-bond correlation to C-1 and C-5, and critically, a three-bond correlation to the carboxyl carbon (C-7). This link between the top and bottom of the ring is unambiguous proof of the overall structure.

Data Synthesis and Final Confirmation

The convergence of all spectroscopic data provides an undeniable confirmation of the structure.

Summary of Spectroscopic Evidence:

| Technique | Observation | Conclusion |

| HRMS | Molecular Formula: C₈H₆BrNO₄; M/M+2 peak ratio of ~1:1 | Confirms elemental composition and presence of one bromine atom. |

| FT-IR | Broad band at 2500-3300 cm⁻¹; Strong C=O at ~1710 cm⁻¹; Strong bands at ~1540 & ~1350 cm⁻¹ | Presence of –COOH and –NO₂ functional groups. |

| ¹H NMR | Two meta-coupled aromatic doublets (1H each); One methyl singlet (3H); One broad COOH singlet (1H) | 1,2,3,5-tetrasubstituted aromatic ring pattern. |

| ¹³C NMR | 9 distinct carbon signals (4 quaternary, 5 protonated) | Confirms molecular asymmetry and carbon count. |

| HSQC | Correlates aromatic protons to their attached carbons and methyl protons to the methyl carbon. | Assigns all protonated carbons. |

| HMBC | Key correlations: H-8 to C-1/C-2/C-3; H-6 to C-7 (carboxyl C); H-4 to C-2/C-5/C-6 | Unambiguously establishes the connectivity and confirms the substitution pattern as 3-Bromo, 2-methyl, 5-nitro. |

Conclusion

The structure of this compound has been unequivocally determined through a systematic and multi-technique analytical approach. High-resolution mass spectrometry established the molecular formula, while FT-IR spectroscopy confirmed the presence of the expected functional groups. The core of the elucidation was a suite of NMR experiments. 1D ¹H and ¹³C NMR identified the individual components of the molecule, and 2D HSQC and HMBC experiments were instrumental in piecing them together. The long-range correlations observed in the HMBC spectrum, particularly those linking the methyl and aromatic protons to the quaternary carbons, provided the definitive evidence required to assign the substitution pattern on the aromatic ring. This guide underscores the principle that robust structure elucidation relies not on a single piece of evidence, but on the logical synthesis of cross-validating data from orthogonal analytical methods.

References

-

Einhorn, J., & Lork, E. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398, 2715-2723. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-270. [Link]

-

LibreTexts Chemistry. (2022). Other Important Isotopes- Br and Cl. [Link]

-

University of Calgary. (n.d.). Mass Spectroscopy - Isotope patterns for -Cl and -Br. [Link]

-

McPhail, K. L., Davies-Coleman, M. T., & Coetzee, P. (2006). Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica, 72(10), 861-874. [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Hanson, P. (n.d.). Long-range heteronuclear correlation. University of York. [Link]

-

EPFL. (n.d.). 2D NMR. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

LibreTexts Chemistry. (2024). HMBC. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

LibreTexts Chemistry. (2015). Spectral Characteristics of the Benzene Ring. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jchps.com [jchps.com]

- 11. reddit.com [reddit.com]

- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. emerypharma.com [emerypharma.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. youtube.com [youtube.com]

A Comprehensive Technical Guide to 3-Bromo-2-methyl-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Abstract and Nomenclature

This technical guide provides an in-depth analysis of 3-Bromo-2-methyl-5-nitrobenzoic acid, a key trifunctional aromatic intermediate in modern organic synthesis. The precise arrangement of its bromo, methyl, nitro, and carboxylic acid moieties makes it a highly versatile building block for the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This document will cover its verified IUPAC nomenclature, physicochemical properties, a detailed synthetic protocol rooted in fundamental reaction mechanisms, methods for characterization, and a discussion of its reactivity and potential applications in drug discovery.

The formal IUPAC name for the compound is This compound . It is systematically named by identifying benzoic acid as the parent structure, with the carbon of the carboxylic acid group designated as position 1. The substituents are then located and named alphabetically (Bromo, methyl) and numerically, leading to the definitive name.

Physicochemical Properties & Spectroscopic Profile

The utility of a synthetic intermediate is fundamentally dictated by its physical properties and structural integrity. Below is a summary of the key characteristics of this compound and its derivatives, followed by an expert analysis of its expected spectroscopic signatures, which are crucial for its unambiguous identification and quality control.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | Calculated |

| Molecular Weight | 260.04 g/mol | Calculated |

| Appearance | Expected to be a light yellow or off-white crystalline solid | Inferred from similar compounds[1] |

| Melting Point | Not explicitly reported; related isomers like 3-Bromo-5-nitrobenzoic acid melt at 159-161°C[1] | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF | General chemical principles |

| CAS Number | 107650-20-4 (for the isomer 5-Bromo-2-methyl-3-nitrobenzoic acid)[2] | N/A |

Spectroscopic Characterization

Validating the structure of a newly synthesized batch of this compound is paramount. The following spectroscopic data are predicted based on its structure, providing a reliable reference for researchers.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~8.0-8.5 ppm (doublets, 2H): Two aromatic protons will appear in this downfield region, split into doublets by mutual coupling. Their exact chemical shifts are influenced by the electronic effects of the surrounding nitro, bromo, and carboxyl groups.

-

δ ~2.5 ppm (singlet, 3H): The three protons of the methyl group at the C2 position will appear as a sharp singlet.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~165-170 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~120-150 ppm: Six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon bearing the nitro group (C5) will be significantly downfield.

-

δ ~20 ppm: The carbon of the methyl group.

-

-

IR (Infrared) Spectroscopy:

-

~2500-3300 cm⁻¹ (broad): Characteristic O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong, sharp): The C=O carbonyl stretch of the carboxylic acid.

-

~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

~1000-1200 cm⁻¹: C-Br stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Researchers should observe two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and another at M+2 for the ⁸¹Br isotope.

-

Synthesis and Purification

The synthesis of this compound is not commonly documented in commercial catalogs, requiring a robust and well-designed synthetic route. The proposed pathway leverages fundamental electrophilic aromatic substitution reactions, where the choice of reaction sequence is critical to achieving the desired regiochemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the functional groups in reverse order of their likely installation, considering their directing effects. The bromo and nitro groups are prime candidates for disconnection via electrophilic aromatic substitution.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is designed as a self-validating workflow, incorporating purification and characterization at each key stage. The causality behind the sequence is critical: nitration of toluene is performed first, followed by oxidation and finally bromination, to ensure the correct isomer is formed.

Step 1: Nitration of Toluene to form 3-Nitro-toluene

-

Rationale: The methyl group of toluene is an ortho-, para-director. While this reaction produces a mixture of ortho- and para-nitrotoluene, the subsequent oxidation step makes this a viable starting point. Direct nitration of 2-methylbenzoic acid would be complicated by the meta-directing carboxylic acid group.

-

Procedure:

-

In a flask cooled in an ice bath (0-5°C), slowly add 1.0 eq. of toluene to a pre-cooled mixture of concentrated sulfuric acid (2.5 eq.) and concentrated nitric acid (1.2 eq.).

-

Maintain the temperature below 10°C throughout the addition.

-

Stir the mixture vigorously for 2-3 hours, allowing it to slowly warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrotoluene isomers.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The isomers can be separated by fractional distillation if high purity is needed for the next step.

-

Step 2: Oxidation to 2-Methyl-5-nitrobenzoic acid

-

Rationale: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. This functional group transformation is robust and high-yielding.

-

Procedure:

-

Suspend 1.0 eq. of the nitrotoluene mixture in water.

-

Heat the mixture to reflux (~80-90°C) and add a solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water portion-wise over several hours.

-

Maintain reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated HCl to a pH of ~1-2.

-

The desired product, 2-Methyl-5-nitrobenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Verify purity via melting point and NMR.

-

Step 3: Bromination to this compound

-

Rationale: In 2-methyl-5-nitrobenzoic acid, the methyl group is an ortho-, para-director and the nitro and carboxyl groups are meta-directors. All groups direct the incoming electrophile (Br⁺) to the C3 position, resulting in highly regioselective bromination.

-

Procedure:

-

To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add liquid bromine (1.1 eq.) to the mixture at room temperature.

-

Heat the reaction to ~50-60°C for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture and quench with a solution of sodium bisulfite to destroy excess bromine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification Workflow

Final purification is essential to meet the standards required by drug development professionals. Recrystallization is typically sufficient for this type of crystalline solid.

Caption: Standard workflow for the purification of the final product.

Chemical Reactivity and Applications

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile scaffold. Its three distinct functional groups can be manipulated selectively to build molecular complexity.

Key Transformation Pathways

Caption: Key synthetic transformations of the core scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This introduces a nucleophilic site, crucial for building further complexity, such as in the synthesis of heterocyclic rings. Derivatives of related nitro compounds are used in various medicines[3].

-

Modification of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or acid chlorides. Amide coupling is particularly relevant in drug development for creating molecules that can mimic peptide bonds and interact with biological targets.

-

Cross-Coupling of the Bromine Atom: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex bi-aryl structures or the introduction of diverse substituents.

Applications in Drug Development and Research

While direct applications of this specific isomer are not widely published, its structural motifs are present in molecules of significant biological interest.

-

Scaffold for Kinase Inhibitors: Substituted benzoic acids are common scaffolds in kinase inhibitors, where the carboxylate can form key hydrogen bonds in the hinge region of an ATP-binding pocket.

-

Intermediate for Epigenetic Modulators: A related isomer, 5-Bromo-2-methyl-3-nitrobenzoic acid, is a reactant in the preparation of EZH2 inhibitors, which are a class of epigenetic-modifying drugs investigated for cancer therapy[2].

-

Precursor for Agrochemicals: The bromonitrobenzoic acid framework is utilized in the synthesis of herbicides and other crop protection agents[4][5].

Safety, Handling, and Storage

As a substituted nitroaromatic compound containing an acid and a halogen, this compound must be handled with appropriate care. The following guidelines are based on data from structurally related chemicals.

GHS Hazard Information

| Hazard Class | Statement | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [6][7] |

| Eye Irritation | Causes serious eye irritation | H319 | [6][7] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust[8].

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[9].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[6][10].

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter[9].

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[8].

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical intermediate of significant synthetic potential. Its value lies not in its intrinsic biological activity but in the strategic placement of three distinct and selectively addressable functional groups. A clear understanding of its synthesis, based on the principles of electrophilic aromatic substitution, and its subsequent chemical transformations is essential for its effective use. For researchers in drug discovery and materials science, this compound represents a versatile starting point for the construction of novel and complex molecular targets. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.

References

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). 3-bromo-5-(2-methyl-5-nitrobenzenesulfonamido)benzoic acid. Retrieved from [Link]

-

AuteChem. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Jo, M., & Ganesan, A. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(21), 5005. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 5-BROMO-2-METHYL-3-NITROBENZOIC ACID | 107650-20-4 [chemicalbook.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

physical properties of 3-Bromo-2-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Physical Properties of Substituted Bromonitrobenzoic Acids

Preamble: Navigating Isomeric Specificity

In the landscape of fine chemical synthesis, precision in molecular architecture is paramount. The compound requested, 3-Bromo-2-methyl-5-nitrobenzoic acid, is a specific constitutional isomer. However, a comprehensive search of established chemical databases and literature reveals a significant lack of experimentally validated physical data for this exact structure. Conversely, extensive data exists for its close isomer, 5-Bromo-2-methyl-3-nitrobenzoic acid (CAS No. 107650-20-4) .

Given the shared functional groups and similar substitution patterns, the physical properties of this well-documented isomer provide a robust and scientifically sound proxy for understanding the characteristics of the broader family of bromomethylnitrobenzoic acids. This guide will, therefore, focus on the validated and predicted data for 5-Bromo-2-methyl-3-nitrobenzoic acid, while drawing authoritative comparisons to related structures to explain the underlying chemical principles. This approach ensures that the insights provided are grounded in verifiable data, maintaining the highest standard of scientific integrity.

Section 1: Core Molecular and Physicochemical Profile

At the heart of its chemical behavior, 5-Bromo-2-methyl-3-nitrobenzoic acid is a multi-functionalized aromatic carboxylic acid. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro and bromo groups dictates its reactivity, acidity, and intermolecular interactions. These foundational characteristics are summarized below.

| Property | Value / Description | Source |

| IUPAC Name | 5-Bromo-2-methyl-3-nitrobenzoic acid | [1] |

| CAS Number | 107650-20-4 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | |

| Appearance | Expected to be a solid at room temperature | [1] |

| Predicted Density | 1.777 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.20 ± 0.20 | [1] |

| Predicted Boiling Point | 377.0 ± 42.0 °C | [1] |

| Storage Conditions | Store sealed in a dry environment at room temperature | [1] |

Section 2: Thermodynamic Properties - A Tale of Intermolecular Forces

The thermodynamic properties of a compound, specifically its melting and boiling points, offer a window into the strength of its intermolecular forces. For a crystalline solid like 5-Bromo-2-methyl-3-nitrobenzoic acid, these forces are substantial.

Melting Point

While an experimental melting point for 5-Bromo-2-methyl-3-nitrobenzoic acid is not cited in the available literature, we can infer its properties from related isomers. For instance, 3-Bromo-5-nitrobenzoic acid, which lacks the methyl group, melts in the range of 159-161°C.[2][3] The presence of the carboxylic acid function is the dominant factor, enabling strong hydrogen-bonding dimers to form in the crystal lattice. This dimerization significantly increases the energy required to break the lattice, resulting in a high melting point. The addition of a methyl group in the 2-position may slightly alter the crystal packing efficiency, but a high melting point, likely exceeding 150°C, is expected.

Boiling Point

The predicted boiling point of approximately 377°C is characteristic of a molecule with a high molecular weight, significant polarity, and the capacity for hydrogen bonding.[1] At atmospheric pressure, compounds of this nature often decompose before reaching their boiling point. Therefore, any distillation would necessitate the use of high-vacuum conditions to lower the boiling temperature and prevent thermal degradation.

Section 3: Properties in Solution - Acidity and Solubility

Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). The predicted pKa of ~2.2 for 5-Bromo-2-methyl-3-nitrobenzoic acid indicates it is a significantly strong organic acid.[1] To put this in context, benzoic acid has a pKa of 4.2, and 3-nitrobenzoic acid has a pKa of 3.47.[4]

Causality of Enhanced Acidity: The pronounced acidity is a direct consequence of the powerful inductive and resonance effects of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and bromo (-Br) groups are potent EWGs. They pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge. This stabilization makes the deprotonation of the carboxylic acid more favorable, resulting in a lower pKa.

-

Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak EDG. It pushes electron density into the ring, which slightly destabilizes the anion. However, its effect is completely overwhelmed by the two strong EWGs.

Solubility Profile

Experimental solubility data is scarce. However, based on the molecular structure, a reliable solubility profile can be predicted:

-

Water: Poorly soluble. While the carboxylic acid can hydrogen bond with water, the large, hydrophobic aromatic ring dominates. Its acidity means it will be significantly more soluble in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the highly polar carboxylate salt.

-

Polar Aprotic Solvents: Likely soluble in solvents like DMSO, DMF, and THF.

-

Polar Protic Solvents: Soluble in lower alcohols like methanol and ethanol.

-

Non-Polar Solvents: Poorly soluble in solvents like hexanes or toluene.

Section 4: Spectroscopic Characterization Blueprint

Spectroscopy is the cornerstone of structural elucidation. Below is a blueprint for the expected spectroscopic profile of 5-Bromo-2-methyl-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: Two signals are expected in the aromatic region (7-9 ppm). Due to the substitution pattern, they will appear as two distinct doublets, with a small meta-coupling constant (J ≈ 2-3 Hz). The proton between the bromo and nitro groups will be the most downfield due to the strong deshielding from both EWGs.

-

-CH₃ Protons: A sharp singlet around 2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electron-withdrawing nitro and bromo groups will be significantly shifted.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of its functional groups. Data for the related methyl ester confirms the presence of these core groups.[5]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-N Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches at ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively.

-

C-H Aromatic/Aliphatic Stretches: Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak.

-

Bromine Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.

-

Fragmentation: Common fragmentation patterns would include the loss of -OH (M-17), -COOH (M-45), and -NO₂ (M-46).

Section 5: Key Experimental Protocols

To ensure data integrity, standardized experimental protocols are essential. The following workflows are designed to be self-validating.

Workflow for Physicochemical Characterization

This workflow outlines the logical sequence for characterizing a newly synthesized batch of an analyte like 5-Bromo-2-methyl-3-nitrobenzoic acid.

Protocol for pKa Determination via Potentiometric Titration

This method provides an accurate, empirical measurement of the compound's acidity.

Objective: To determine the acid dissociation constant (pKa) of 5-Bromo-2-methyl-3-nitrobenzoic acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]).

Methodology:

-

Preparation:

-

Accurately weigh ~50-100 mg of the acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water). Causality: A co-solvent is necessary as the acid is poorly soluble in pure water.

-

Prepare a standardized solution of 0.1 M NaOH.

-

Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

-

-

Titration:

-

Place the dissolved acid in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (the point of steepest inflection) from the curve. The first derivative (ΔpH/ΔV) can be plotted to find this maximum precisely.

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

References

Sources

- 1. 5-BROMO-2-METHYL-3-NITROBENZOIC ACID | 107650-20-4 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 3-Bromo-5-nitrobenzoic acid | CAS#:6307-83-1 | Chemsrc [chemsrc.com]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Bromo-2-methyl-5-nitrobenzoic acid

Introduction: Understanding the Molecular Architecture and Electronic Landscape

3-Bromo-2-methyl-5-nitrobenzoic acid is a multifaceted aromatic compound whose reactivity is dictated by the intricate interplay of its constituent functional groups. The spatial arrangement and electronic nature of the bromine atom, the methyl group, the carboxylic acid moiety, and particularly the nitro group on the benzene ring create a unique chemical environment. This guide delves into the reactivity of the nitro group, a dominant feature of this molecule, providing insights for researchers, scientists, and professionals in drug development.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects.[1][2] This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution.[3][4] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.[5][6] The presence of the carboxylic acid group, another deactivating group, further diminishes the electron density of the ring.[7] The methyl group, being electron-donating, provides a slight counteracting effect. The bromine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance. The cumulative effect of these substituents renders the nitro group in this compound a key site for chemical transformations, most notably reduction to an amino group.

I. Reduction of the Nitro Group: A Gateway to Novel Amine Derivatives

The most prominent and synthetically valuable reaction involving the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 3-Amino-5-bromo-2-methylbenzoic acid. This transformation is a cornerstone in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules.[8][9] The resulting amino group is a versatile handle for further functionalization, enabling the construction of complex molecular architectures.[9]

A variety of methods are available for the reduction of aromatic nitro groups, ranging from catalytic hydrogenation to the use of metallic reagents in acidic or neutral media.[10] The choice of reducing agent and reaction conditions is critical to ensure high yield and chemoselectivity, preserving other functional groups within the molecule.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its clean nature and often high efficiency.[11][12] Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used in the presence of hydrogen gas.[10]

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To selectively reduce the nitro group of this compound to an amino group using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in a minimal amount of methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol%).

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-bromo-2-methylbenzoic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a robust and efficient catalyst for the hydrogenation of nitro groups and is generally tolerant of other functional groups like carboxylic acids and halogens under mild conditions.

-

Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Hydrogen Pressure: Mild pressures are typically sufficient for this transformation, minimizing the risk of over-reduction or side reactions.

B. Metal-Mediated Reductions

The reduction of nitroarenes can also be effectively achieved using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, commonly hydrochloric acid (HCl).[10] Stannous chloride (SnCl₂) in an alcoholic solvent is another effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[13]

Experimental Protocol: Reduction using Stannous Chloride

Objective: To reduce the nitro group of this compound using stannous chloride.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution

-

Extraction solvent (e.g., Ethyl acetate)

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product as needed.

Trustworthiness of the Protocol: This method is well-established for the chemoselective reduction of nitro groups and is known to be tolerant of various other functional groups, including halogens and carboxylic acids.[13]

II. Influence on Nucleophilic Aromatic Substitution

While the primary reactivity of the nitro group itself is its reduction, its strong electron-withdrawing nature significantly influences the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr). The nitro group, being in a meta position to the bromine atom in this compound, does not directly activate the bromine for displacement via the typical addition-elimination mechanism which requires ortho or para positioning of the activating group.[14][15] However, the overall electron-deficient nature of the ring can still make it more susceptible to certain nucleophilic attacks under forcing conditions, though this is not the most common reaction pathway for this specific isomer.

III. Summary of Reactivity

The reactivity of the nitro group in this compound is predominantly centered on its reduction to an amine. This transformation is a key step in the synthesis of valuable pharmaceutical and agrochemical intermediates.[16][17] The choice of reduction methodology allows for a high degree of control and selectivity.

| Reaction Type | Reagents and Conditions | Product | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, in MeOH or EtOH | 3-Amino-5-bromo-2-methylbenzoic acid | Clean reaction, high yields, mild conditions.[18] |

| Metal-Mediated Reduction | SnCl₂·2H₂O in EtOH or EtOAc | 3-Amino-5-bromo-2-methylbenzoic acid | Chemoselective, tolerant of various functional groups.[13] |

| Metal-Acid Reduction | Fe, Sn, or Zn in HCl | 3-Amino-5-bromo-2-methylbenzoic acid | Cost-effective, robust.[10] |

Visualizing the Core Transformation

The reduction of the nitro group is a pivotal reaction. The following diagram illustrates this key transformation and the subsequent potential for further derivatization.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-2-methyl-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the principles and practical considerations for conducting electrophilic aromatic substitution (EAS) reactions on the highly substituted and deactivated substrate, 3-Bromo-2-methyl-5-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will dissect the intricate interplay of electronic and steric effects governed by the four distinct substituents on the aromatic ring to predict the regioselectivity of further substitutions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for key EAS reactions, including nitration and halogenation, tailored for such challenging substrates. All mechanistic claims and protocols are substantiated with citations to authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Challenge of Polysubstituted Aromatics

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] However, the reactivity and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.[2] Polysubstituted benzene derivatives, such as this compound, present a complex scenario where multiple directing and activating or deactivating effects are at play. Understanding the cumulative impact of these substituents is paramount for predicting reaction outcomes and designing successful synthetic routes. This guide will provide a detailed examination of these factors and offer practical methodologies for the controlled electrophilic substitution of this specific, challenging substrate.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of an electrophilic attack on this compound is determined by the cumulative directing effects of the four substituents: bromo (-Br), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH).

Individual Directing Effects

-

Methyl Group (-CH₃) at C2: The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack.[3] This directing influence will favor substitution at the C4 and C6 positions.

-

Bromo Group (-Br) at C3: Halogens are a unique class of substituents, acting as deactivating yet ortho-, para-directors.[4] Their inductive electron-withdrawing effect deactivates the ring, while their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions. In this molecule, the bromine atom would direct towards C1 and C5.

-

Nitro Group (-NO₂) at C5: The nitro group is a powerful deactivating, meta-director.[5] It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less nucleophilic and directing incoming electrophiles to the positions meta to it, namely C1 and C3.

-

Carboxylic Acid Group (-COOH) at C1: The carboxylic acid group is also a deactivating, meta-director.[2][3] Similar to the nitro group, it withdraws electron density from the aromatic ring, directing substitution to the C3 and C5 positions.

Synergistic and Antagonistic Effects: Predicting the Site of Attack

When multiple substituents are present, their directing effects can either reinforce or oppose one another. In the case of this compound, the directing influences are as follows:

-

-CH₃ (C2): Directs ortho, para to C4, C6.

-

-Br (C3): Directs ortho, para to C1, C5.

-

-NO₂ (C5): Directs meta to C1, C3.

-

-COOH (C1): Directs meta to C3, C5.

The methyl group is the only activating group on the ring, making it the most influential director of the regioselectivity. The remaining groups are deactivators and will primarily influence the overall reactivity of the ring, making it less susceptible to electrophilic attack.

The potential sites for substitution are C4 and C6.

-

Attack at C6: This position is ortho to the activating methyl group and meta to the deactivating nitro group. This alignment of directing effects makes C6 a highly probable site for electrophilic attack.

-

Attack at C4: This position is para to the activating methyl group. However, it is also ortho to the bulky bromine atom at C3. This proximity will likely result in significant steric hindrance, making attack at C4 less favorable compared to C6.[4]

Therefore, the most probable outcome for an electrophilic aromatic substitution on this compound is the introduction of the new substituent at the C6 position .

Caption: Directing effects of substituents on this compound.

Experimental Protocols for Electrophilic Aromatic Substitution

The presence of three deactivating groups renders this compound significantly less reactive than benzene. Consequently, forcing conditions are often necessary to achieve electrophilic substitution.

Nitration

The introduction of a second nitro group onto the ring requires harsh nitrating conditions.

Protocol: Nitration to form 4-Bromo-2-methyl-3,5-dinitrobenzoic acid

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10 mL of fuming sulfuric acid (oleum, 20% SO₃). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 2.46 g (0.01 mol) of this compound to the cooled fuming sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding 3 mL of fuming nitric acid (90%) to 7 mL of concentrated sulfuric acid (98%). Cool this mixture to 0 °C.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol-water mixture to obtain the purified 4-Bromo-2-methyl-3,5-dinitrobenzoic acid.

Causality Behind Experimental Choices:

-

Fuming Sulfuric and Nitric Acids: The highly deactivated nature of the starting material necessitates the use of a very strong nitrating agent. The combination of fuming nitric acid and fuming sulfuric acid generates a high concentration of the nitronium ion (NO₂⁺), the active electrophile.[6]

-

Low Temperature Control: While harsh reagents are used, maintaining a low temperature is crucial to minimize side reactions and potential decomposition of the starting material and product.[6]

Halogenation (Bromination)

Introducing a second bromine atom onto the ring also requires forcing conditions and a Lewis acid catalyst.

Protocol: Bromination to form 2,5-Dibromo-3-methyl-6-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas trap (to capture HBr fumes), place 2.46 g (0.01 mol) of this compound and 0.27 g (0.001 mol) of anhydrous iron(III) bromide (FeBr₃).

-

Solvent and Reagent Addition: Add 20 mL of a suitable solvent, such as 1,2-dichloroethane. To this suspension, add 1.76 g (0.011 mol) of bromine dropwise at room temperature with stirring.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a 10% aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with two additional 20 mL portions of diethyl ether.

-

Isolation and Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (FeBr₃): For deactivated aromatic rings, a Lewis acid catalyst is essential for halogenation.[4][7] The FeBr₃ polarizes the Br-Br bond, generating a more potent electrophile (Br⁺).

-

Elevated Temperature: The deactivated nature of the substrate requires thermal energy to overcome the activation barrier for the electrophilic attack.

Caption: General experimental workflows for nitration and bromination.

Data Presentation

| Reaction | Electrophile | Predicted Major Product | Key Reagents | Temperature (°C) |

| Nitration | NO₂⁺ | 4-Bromo-2-methyl-3,5-dinitrobenzoic acid | Fuming HNO₃, Fuming H₂SO₄ | 0-5 |

| Bromination | Br⁺ | 2,5-Dibromo-3-methyl-6-nitrobenzoic acid | Br₂, FeBr₃ | 80-85 |

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet predictable transformation. A thorough understanding of the directing effects of the substituents allows for the confident prediction of regioselectivity, with the C6 position being the most favored site for electrophilic attack. The highly deactivated nature of the ring necessitates the use of forcing reaction conditions, such as strong acid mixtures for nitration and Lewis acid catalysis with heating for halogenation. The protocols and analyses presented in this guide provide a solid foundation for researchers to successfully functionalize this and other similarly complex aromatic substrates.

References

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved January 21, 2026, from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved January 21, 2026, from [Link]

-

Purechemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved January 21, 2026, from [Link]

-

YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved January 21, 2026, from [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved January 21, 2026, from [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 10). Methyl 4-bromo-3,5-dinitrobenzoate. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved January 21, 2026, from [Link]

-

YouTube. (2025, March 10). Electrophilic Substitution reaction(ESR)|Nitrobenzene| Benzoic acid| Deactivating nature NO2 COOH|. Retrieved January 21, 2026, from [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved January 21, 2026, from [Link]

-

Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 21, 2026, from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

potential biological activity of 3-Bromo-2-methyl-5-nitrobenzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-2-methyl-5-nitrobenzoic acid

Abstract

Substituted nitrobenzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents.[1] This guide focuses on this compound, a compound for which direct biological data is not yet extensively published. By analyzing the structure-activity relationships (SAR) of analogous compounds, we will postulate its potential biological activities and lay out a comprehensive framework for its systematic investigation. This document serves as a strategic manual, blending established biochemical principles with actionable experimental protocols to guide researchers in unlocking the therapeutic potential of this molecule. We will explore its inferred potential in oncology and infectious diseases, grounded in the known activities of structurally related bromo- and nitro-substituted benzoic acids.

Molecular Profile and Synthetic Strategy

The therapeutic potential of any compound is fundamentally rooted in its chemical structure. This compound is a multifaceted molecule whose biological activity is dictated by the interplay of its four key functional groups on a benzene ring.

-

Carboxylic Acid (-COOH): A crucial hydrogen bond donor and acceptor, this group often serves as the primary interaction point with the active sites of enzymes and receptors.[2]

-